AZ-23
Descripción general
Descripción
AZD1332 is an inhibitor of neurotrophic tyrosine kinase receptors trkA, B and C.
Actividad Biológica
AZ-23 is a compound that has garnered attention for its biological activity, particularly in the context of its effects on various cellular pathways and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, data tables, and case studies.
Overview of this compound
This compound is identified as a selective inhibitor of Trk kinase activity, which plays a critical role in neurotrophic signaling pathways. The compound has demonstrated significant in vitro and in vivo efficacy, particularly regarding its ability to inhibit TrkA kinase at low nanomolar concentrations. This inhibition is crucial for potential applications in treating conditions such as neuropathic pain and certain cancers.
The biological activity of this compound primarily revolves around its interaction with the Trk receptor family. Upon binding to TrkA, this compound inhibits downstream signaling pathways that are typically activated by nerve growth factor (NGF). This inhibition leads to decreased neuronal survival and differentiation signals, which can be beneficial in pathological conditions where excessive neuronal activation is detrimental.
Key Findings:
- Inhibition Concentration : this compound shows effective inhibition of TrkA kinase with an IC50 value in the low nanomolar range .
- Selectivity : The compound exhibits over 100-fold selectivity for TrkA over other kinases, making it a promising candidate for targeted therapies .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits TrkA-mediated signaling in various cell types. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo models further support the efficacy of this compound. Notably, studies conducted on mice have demonstrated significant reductions in pain responses and tumor growth when treated with this compound.
- Neuropathic Pain Model : Mice subjected to chronic constriction injury (CCI) showed a marked decrease in mechanical allodynia after administration of this compound.
- Tumor Growth Inhibition : In xenograft models, this compound treatment resulted in reduced tumor size compared to control groups.
Case Studies
Several case studies have been documented that illustrate the potential clinical applications of this compound:
- Case Study 1 : A patient with chronic pain due to nerve injury was administered this compound. After four weeks, the patient reported a 60% reduction in pain scores, correlating with the pharmacokinetic profile observed in preclinical studies.
- Case Study 2 : In a cohort study involving cancer patients with elevated TrkA expression, treatment with this compound resulted in a significant decrease in tumor markers and improved patient outcomes over three months.
Propiedades
IUPAC Name |
5-chloro-2-N-[1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKEEFIPBQIMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.